molecular formula C9H14ClNO B12937617 (R)-2-Amino-3-phenylpropan-1-ol hydrochloride

(R)-2-Amino-3-phenylpropan-1-ol hydrochloride

Cat. No.: B12937617
M. Wt: 187.66 g/mol
InChI Key: XRTJOZQBTFJAMF-SBSPUUFOSA-N
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Description

®-2-Amino-3-phenylpropan-1-ol hydrochloride is a chiral compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl-substituted carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-phenylpropan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of acetophenone derivatives using chiral catalysts or reagents to achieve the desired enantiomeric form. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of chiral ligands or catalysts to ensure high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-3-phenylpropan-1-ol hydrochloride may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral transition metal catalysts, such as rhodium or ruthenium complexes, under high-pressure hydrogenation conditions. The resulting product is then converted to its hydrochloride salt form by treatment with hydrochloric acid (HCl).

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, carbamates, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides are used in substitution reactions.

Major Products

    Oxidation: Formation of phenylacetone or benzaldehyde derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, carbamates, or other substituted derivatives.

Scientific Research Applications

®-2-Amino-3-phenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in biochemical pathways and as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-phenylpropan-1-ol hydrochloride: The enantiomer of the ®-form, with similar chemical properties but different biological activity.

    Phenylpropanolamine: A structurally related compound with different pharmacological effects.

    Amphetamine: Shares a similar phenylpropanamine backbone but differs in functional groups and activity.

Uniqueness

®-2-Amino-3-phenylpropan-1-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and enantioselectivity in chemical reactions. This makes it a valuable compound for research and industrial applications where chirality plays a crucial role.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

(2R)-2-amino-3-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m1./s1

InChI Key

XRTJOZQBTFJAMF-SBSPUUFOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N.Cl

Origin of Product

United States

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